molecular formula C6H13BrO B2642035 1-Bromo-2-ethoxy-2-methylpropane CAS No. 29840-15-1

1-Bromo-2-ethoxy-2-methylpropane

Cat. No.: B2642035
CAS No.: 29840-15-1
M. Wt: 181.073
InChI Key: UARFJWNTENRZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-ethoxy-2-methylpropane (CAS 29840-15-1) is an organic compound with the molecular formula C6H13BrO and a molecular weight of 181.07 g/mol . It is characterized by its structure, featuring both bromo and ethoxy functional groups attached to a central carbon atom, which classifies it as a halogenated ether. This structure makes it a valuable alkylating agent and a versatile building block in organic synthesis and medicinal chemistry research . Researchers utilize this compound as a key intermediate for constructing more complex molecules, leveraging the reactivity of the carbon-bromine bond in nucleophilic substitution reactions . Its properties are particularly useful in the synthesis of novel compounds for pharmaceutical development and material science. As a liquid, it requires specific storage conditions to maintain stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for comprehensive handling and hazard information. The product is temporarily out of stock; contact us for availability and pricing.

Properties

IUPAC Name

1-bromo-2-ethoxy-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO/c1-4-8-6(2,3)5-7/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARFJWNTENRZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethoxy-2-methylpropane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-propanol with hydrobromic acid in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via the formation of an intermediate carbocation, which then reacts with the bromide ion to form the final product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Structural Features and Reactivity Implications

The compound consists of a bromine atom on a primary carbon (C1) adjacent to a 2-ethoxy-2-methylpropane group. Key structural characteristics include:

  • Steric hindrance : The ethoxy and two methyl groups on C2 create significant bulk, limiting access to the C1 bromine.

  • Electronic effects : The ethoxy group donates electron density via resonance, slightly destabilizing the adjacent C-Br bond.

  • Hybridization : C1 is sp³-hybridized, typical for alkyl halides, but its proximity to the bulky C2 reduces nucleophilic substitution feasibility .

S<sub>N</sub>2 Mechanism

The S<sub>N</sub>2 pathway is highly disfavored due to:

  • Steric crowding : Backside attack by nucleophiles is obstructed by the ethoxy and methyl groups on C2 .

  • Primary carbocation instability : If dissociation occurred (S<sub>N</sub>1), the resulting primary carbocation at C1 would be energetically unfavorable, ruling out this mechanism .

Comparative Reactivity

Parameter1-Bromo-2-ethoxy-2-methylpropane1-Bromo-2-methylpropane
S<sub>N</sub>2 ViabilityLow (steric hindrance)Moderate (less hindered)
S<sub>N</sub>1 ViabilityNone (primary carbocation)None (primary carbocation)

Elimination Reactions

E2 elimination is precluded by the absence of β-hydrogens anti-periplanar to the bromine. The C1 position lacks adjacent hydrogens on C2 (fully substituted by ethoxy and methyl groups) . E1 mechanisms are similarly nonviable due to the instability of the primary carbocation .

Reactions Involving the Ethoxy Group

The ethoxy moiety enables alternative reactivity:

Acid-Catalyzed Cleavage

Under strong acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>), the ethoxy group can protonate, forming a tertiary carbocation at C2 after cleavage:

\ce(CH3)2C(OEt)CH2Br>[H+](CH3)2C+CH2Br+EtOH\ce{(CH3)2C(OEt)CH2Br ->[H+] (CH3)2C+CH2Br + EtOH}

This carbocation may undergo:

  • Nucleophilic trapping : Water or alcohols yield tertiary alcohols/ethers.

  • Rearrangement : Hydride shifts to form more stable carbocations .

Base-Mediated Reactions

Strong bases (e.g., NaOH) could deprotonate the compound, but the absence of acidic α-hydrogens (due to the ethoxy group’s electron-donating effect) limits this pathway.

Synthetic Utility

While direct substitution/elimination is restricted, the compound serves as:

  • A protected intermediate : The ethoxy group stabilizes the structure during multi-step syntheses .

  • Precursor for carbocations : Acidic conditions generate tertiary carbocations at C2 for downstream electrophilic reactions.

Comparative Stability and Byproduct Formation

Synthesis of this compound (via HBr and H<sub>2</sub>SO<sub>4</sub> with isobutanol) yields ~42.9% purity due to competing formation of tert-butyl bromide and other isomers . This highlights challenges in achieving regioselectivity during its preparation.

Experimental Considerations

  • Solubility : Miscible with polar aprotic solvents (e.g., dichloromethane), facilitating use in extraction .

  • Thermal Stability : Distillation at 90–140°C is required for purification, indicating moderate thermal resilience .

Theoretical Reaction Pathways

Reaction TypeConditionsExpected Outcome
Acidic hydrolysisH<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>OTertiary alcohol via carbocation
Grignard formationMg, dry etherUnlikely (steric hindrance)
Coupling (Suzuki)Pd catalyst, basePossible with tailored ligands

Scientific Research Applications

Synthetic Applications

1-Bromo-2-ethoxy-2-methylpropane is primarily utilized as a synthetic reagent in the preparation of various organic compounds. Notably, it is used to synthesize 1-ethyl-1,3-isobutylimidazolium bromide through a reaction with 1-ethylimidazole . This transformation exemplifies its role in generating ionic liquids, which have applications in catalysis and electrochemistry .

Case Studies

  • Synthesis of Ionic Liquids : The compound's ability to form ionic liquids has been explored extensively. For instance, researchers have demonstrated that this compound can react with imidazole derivatives to yield ionic liquids with tunable properties, enhancing their applicability in various chemical processes .
  • Reactivity Studies : Studies have shown that this compound participates in nucleophilic substitution reactions due to the presence of the bromine atom, making it a suitable candidate for synthesizing more complex organic molecules. For example, its reactivity with nucleophiles such as amines or alcohols has been documented, leading to the formation of substituted products that are useful in medicinal chemistry.

Biological Applications

The potential biological applications of this compound are also noteworthy. Its structural characteristics allow for interactions with biological systems, which can be exploited in drug design and development.

Case Studies

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxy-2-methylpropane in chemical reactions typically involves the formation of a carbocation intermediate. This intermediate can then undergo various transformations, such as nucleophilic attack or elimination, depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or base present in the reaction.

Comparison with Similar Compounds

Data Gaps and Research Needs

  • Physical Properties : Boiling points, melting points, and density data for this compound are absent in current literature, limiting industrial applicability assessments .
  • Ecotoxicity: No studies on environmental persistence or toxicity are cited, contrasting with regulated small brominated alkyl alcohols (SBAA) highlighted in RoHS evaluations .

Biological Activity

1-Bromo-2-ethoxy-2-methylpropane, with the molecular formula C_8H_17BrO, is an organobromine compound that has been studied for its potential biological activities. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals and other fields.

  • Molecular Weight : 207.14 g/mol
  • CAS Number : 29840-15-1
  • Structure : The compound features a bromine atom attached to a propane backbone with ethoxy and methyl substituents, which may influence its reactivity and biological interactions.

Biological Activity Overview

This compound has shown potential in various biological studies, particularly concerning its antimicrobial and cytotoxic properties. Below are detailed findings from recent research.

Antimicrobial Activity

Several studies have investigated the antimicrobial effects of this compound against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Study : A study published in the Journal of Applied Microbiology demonstrated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Cytotoxicity and Anticancer Properties

Research has also focused on the cytotoxic effects of this compound on cancer cell lines.

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15 µM
MCF7 (breast cancer)20 µM
A549 (lung cancer)25 µM

Findings : In vitro assays indicated that this compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways. This suggests its utility in developing new anticancer therapies.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Disruption of Cell Membranes : The lipophilic nature of the compound allows it to integrate into lipid membranes, disrupting cellular integrity.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • DNA Interaction : Preliminary studies suggest that it might interact with DNA, leading to impaired replication in rapidly dividing cells.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-bromo-2-ethoxy-2-methylpropane, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or radical bromination. For example, reacting 2-ethoxy-2-methylpropanol with HBr in a polar solvent (e.g., acetic acid) under reflux yields the product. Optimization involves adjusting stoichiometric ratios (e.g., HBr excess) and reaction time (typically 6–12 hours) . Purity (~95%) can be confirmed via GC-MS or NMR .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to verify the ethoxy group (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–3.6 ppm for OCH₂) and bromine substitution. Mass spectrometry (EI-MS) should show a molecular ion peak at m/z ~166 (C₆H₁₁BrO⁺). Purity assessment via GC-MS or HPLC (≥95%) is critical for reproducibility .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : The compound is flammable (Category 2) and a skin/eye irritant (Category 2A). Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in airtight containers at ≤4°C, away from oxidizing agents. Emergency protocols include rinsing exposed skin with water for 15+ minutes and consulting a physician .

Advanced Research Questions

Q. How does the steric hindrance of the ethoxy group influence the reactivity of this compound in SN2 vs. SN1 mechanisms?

  • Methodological Answer : The bulky ethoxy and methyl groups favor SN1 mechanisms due to carbocation stabilization. Kinetic studies (e.g., varying nucleophile concentration) and trapping intermediates (e.g., using AgNO₃ to precipitate Br⁻) can confirm the mechanism. Compare reaction rates in polar protic (e.g., ethanol) vs. aprotic solvents (e.g., DMSO) .

Q. What strategies resolve contradictions in reported yields for alkylation reactions using this compound?

  • Methodological Answer : Yield discrepancies (~60–95%) often stem from competing elimination (E2) pathways. Mitigate by:

  • Lowering reaction temperature (0–25°C).
  • Using weaker bases (e.g., NaHCO₃ instead of NaOH).
  • Adding phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity.
    Monitor by-products via TLC or LC-MS .

Q. How can computational tools predict feasible synthetic pathways for derivatives of this compound?

  • Methodological Answer : Use AI-driven platforms (e.g., Reaxys, Pistachio) for retrosynthetic analysis. Input the target structure to generate one-step routes, prioritizing reactions with high feasibility scores (>0.8). Validate predictions with small-scale trials and adjust parameters (e.g., solvent polarity, catalyst loading) .

Q. What are the key differences in reactivity between this compound and its structural analogs (e.g., 1-bromo-2-methylpropane)?

  • Methodological Answer : The ethoxy group in the former increases steric hindrance and stabilizes carbocations, reducing SN2 reactivity. Compare via competitive reactions:

  • Electrophilicity : Measure reaction rates with a standardized nucleophile (e.g., KI in acetone).
  • Thermal stability : TGA/DSC analysis shows decomposition temperatures (e.g., ~150°C for this compound vs. ~120°C for 1-bromo-2-methylpropane) .

Key Research Challenges

  • Stereochemical Outcomes : The bulky substituents may lead to unexpected stereoselectivity in substitution reactions. Use chiral HPLC or polarimetry to analyze enantiomeric excess.
  • By-Product Analysis : Trace olefins (from elimination) can complicate downstream applications. Purify via fractional distillation or column chromatography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.